molecular formula C7H8ClN3O2 B1474249 3-[(3-Chloropyrazin-2-yl)amino]propanoic acid CAS No. 1379308-72-1

3-[(3-Chloropyrazin-2-yl)amino]propanoic acid

Cat. No. B1474249
CAS RN: 1379308-72-1
M. Wt: 201.61 g/mol
InChI Key: HJSQMRXWWUPOKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides . Four compounds possessed in vitro whole cell activity against Mycobacterium tuberculosis H37R v that was at least equivalent to that of the standard pyrazinamide .

Scientific Research Applications

Phenolic acids, such as Chlorogenic Acid (CGA), have garnered attention due to their diverse biological and pharmacological effects. These compounds, found naturally in various plants and foods, exhibit a wide range of therapeutic roles including antioxidant, antibacterial, anti-inflammatory, and neuroprotective activities, among others. The rich pharmacological profile of CGA highlights its potential in treating metabolic disorders, cardiovascular diseases, and obesity, showcasing the therapeutic versatility of phenolic acid derivatives in scientific research (Naveed et al., 2018).

Expanding Applications in Agriculture and Medicine

The utility of 3- and 4-substituted amino-1,2,4-triazoles extends beyond their recognized roles in pharmaceuticals and dyes to include agricultural products, high-energy materials, and anticorrosion additives. This versatility underscores the importance of these compounds in producing plant protection products and medical drugs, demonstrating their broad applicability in enhancing agricultural productivity and addressing medical needs (Nazarov V.N. et al., 2021).

Bioactive Compounds in Food Science

The study of branched aldehydes from amino acids has revealed their significant impact on food flavor, pointing to the intricate relationship between amino acid derivatives and food chemistry. Understanding the metabolic pathways leading to these flavor compounds can help in the development of food products with desired taste profiles, highlighting the relevance of amino acid derivatives in food science (Smit et al., 2009).

Contributions to Neuroscience and Pharmacology

Investigations into the trafficking of NMDA receptors, involving compounds like 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid, shed light on the molecular mechanisms underlying synaptic function and plasticity. Such studies contribute to our understanding of neurological disorders and pave the way for the development of targeted therapies, emphasizing the critical role of amino acid derivatives in neuroscience and pharmacology (Horak et al., 2014).

properties

IUPAC Name

3-[(3-chloropyrazin-2-yl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c8-6-7(11-4-3-9-6)10-2-1-5(12)13/h3-4H,1-2H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSQMRXWWUPOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)NCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291604
Record name β-Alanine, N-(3-chloro-2-pyrazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1379308-72-1
Record name β-Alanine, N-(3-chloro-2-pyrazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379308-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Alanine, N-(3-chloro-2-pyrazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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